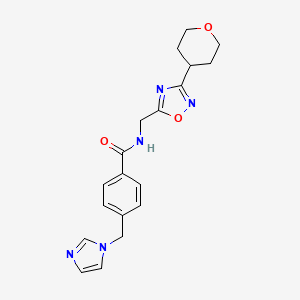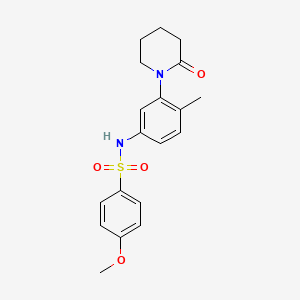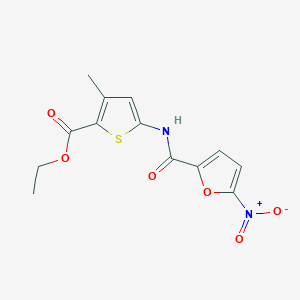![molecular formula C17H23NO3S B2671553 3-(Phenylthio)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one CAS No. 1351643-64-5](/img/structure/B2671553.png)
3-(Phenylthio)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Phenylthio)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one, also known as PDSP, is a chemical compound that has gained attention in scientific research due to its potential use in the treatment of various diseases. PDSP is a spirocyclic ketone that has a unique structure which makes it a promising candidate for drug development.
Scientific Research Applications
Spirocyclic Compound Synthesis and Applications
Spirocyclic compounds have been synthesized and studied for their various applications, including their role as pheromones, in medicinal chemistry as agonists or antagonists, and in polymer stabilization. For example, the sex-specific activity of spirocyclic ethers like 1,7-dioxaspiro[5.5]undecane has been explored for its pheromone properties in agricultural pest management (Haniotakis et al., 1986). Similarly, novel spirocyclic peripheries have been designed as FFA1 agonists for potential therapeutic applications in treating diseases such as type II diabetes mellitus (Krasavin et al., 2016).
Chemical Synthesis and Material Science
In chemical synthesis and material science, spirocyclic compounds have been evaluated for their ability to stabilize polymers against degradation, showcasing the importance of such compounds in extending the life of polymer materials (Yachigo et al., 1992). Additionally, the stereochemically controlled synthesis of spirocyclic ethers and lactones highlights the relevance of these compounds in creating materials with specific desired properties (Chibale et al., 1993).
Drug Discovery and Development
In the field of drug discovery and development, spirocyclic compounds like the one are of interest due to their structural uniqueness, which can interact with biological targets in novel ways. The development of agonists and antagonists based on spirocyclic frameworks for treating various diseases is an area of active research, indicating the potential of such structures in medicinal chemistry (Patel & Patel, 2015).
properties
IUPAC Name |
1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-3-phenylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S/c19-16(7-14-22-15-5-2-1-3-6-15)18-10-8-17(9-11-18)20-12-4-13-21-17/h1-3,5-6H,4,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIGIAPFRDFMHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)CCSC3=CC=CC=C3)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-7-benzyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2671471.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-cyclopentylpropan-1-one](/img/structure/B2671476.png)
![2-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)acetamide](/img/structure/B2671477.png)


![6'-Fluorospiro[azetidine-3,4'-benzo[d][1,3]oxazin]-2'(1'H)-one](/img/structure/B2671483.png)
![N-(2,5-dimethylphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2671484.png)
![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid](/img/structure/B2671485.png)



![2-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine](/img/structure/B2671492.png)